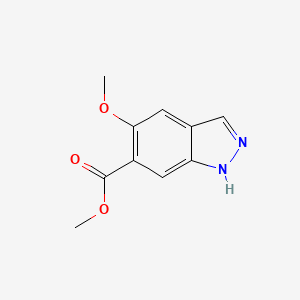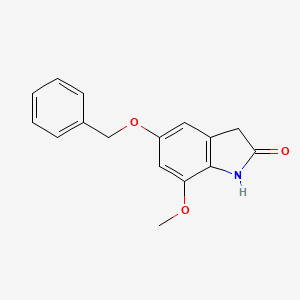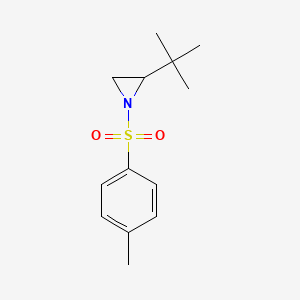
4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate is a chemical compound with a unique structure that includes an oxadiazole ring and an aminoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate typically involves multiple steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form an intermediate, which is then reacted with sodium azide to produce another intermediate. This intermediate undergoes catalytic hydrogenation to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxadiazole derivatives and aminoethoxy-containing molecules. Examples include 2-(2-(Dimethylamino)ethoxy)ethanol and other substituted oxadiazoles .
Uniqueness
What sets 4-(2-Aminoethoxy)-1,2,5-oxadiazol-3-amine sulfate apart is its unique combination of an oxadiazole ring and an aminoethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C4H8N4O6S-2 |
|---|---|
Peso molecular |
240.20 g/mol |
Nombre IUPAC |
4-(2-aminoethoxy)-1,2,5-oxadiazol-3-amine;sulfate |
InChI |
InChI=1S/C4H8N4O2.H2O4S/c5-1-2-9-4-3(6)7-10-8-4;1-5(2,3)4/h1-2,5H2,(H2,6,7);(H2,1,2,3,4)/p-2 |
Clave InChI |
DZJONIHNSDGRBG-UHFFFAOYSA-L |
SMILES canónico |
C(COC1=NON=C1N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)

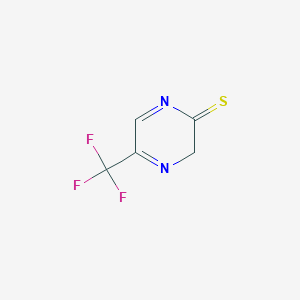
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)

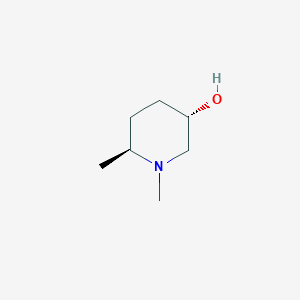
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
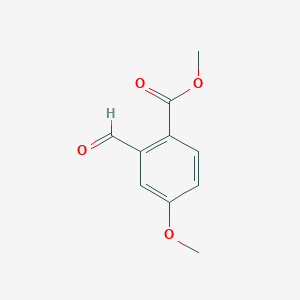

![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
